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molecular formula C5H4BrCl2NS B8590614 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole

5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole

Cat. No. B8590614
M. Wt: 260.97 g/mol
InChI Key: KGBJLVVJDGXRNY-UHFFFAOYSA-N
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Patent
US08030495B2

Procedure details

To a solution of 5-bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole (7.58 g, 29.0 mmol) in ethanol (180.0 mL) was added saturated aqueous sodium bicarbonate (60.0 mL) and the system was stirred at 80° C. overnight. The mixture was then cooled to room temperature, diluted with EtOAc, extracted with water, dried over sodium sulfate and concentrated. The crude reaction mixture was purified using normal phase conditions (0%→÷30% EtOAc: hexanes) to afford a mixture of the desired compound and an acetal byproduct. This mixture was then treated with 1N HCl (12.25 mL, 12.25 mmol) for 0.5 h at room temperature followed by neutralization with 2N NaOH to a pH of 7.0. Extraction with EtOAc and water afforded the product as a pale yellow crystalline solid. To this solid (5.0 g, 24.26 mmol) in THF/t-BuOH/Water (40 mL/80 mL/20 mL) was added sodium phosphate (17.22 g, 121.0 mmol), 2-methyl-2-butene (64.0 mL, 607 mmol) and sodium chlorite (5.49 g, 60.7 mmol) and was stirred at room temperature for 1 h. The system was then acidified with 1N HCl to a pH of 3.0, extracted with EtOAc, washed with water, dried over sodium sulfate and concentrated. Removal of solvent in vacuo afforded the title compound (2-5) as a powder. 1H NMR (500 MHz, CDCl3) δ 2.72 (s, 3H). ESI+ MS: 222.8 [M+H]+.
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][C:3]=1C(Cl)Cl.[C:11](=[O:14])(O)[O-:12].[Na+]>C(O)C.CCOC(C)=O>[Br:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][C:3]=1[C:11]([OH:12])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
7.58 g
Type
reactant
Smiles
BrC1=C(N=C(S1)C)C(Cl)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the system was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(N=C(S1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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